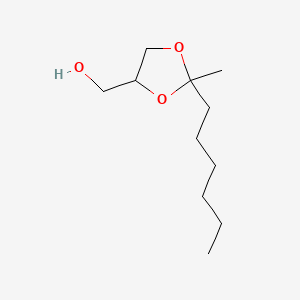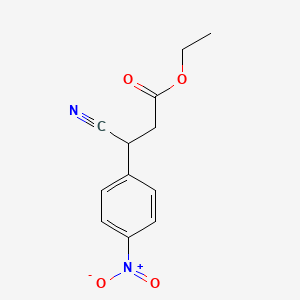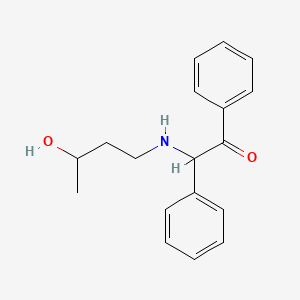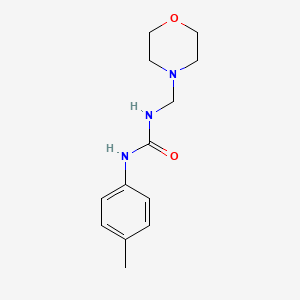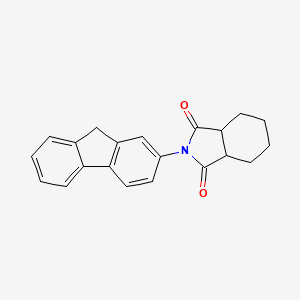
3,3-Dibromopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibromopropanoic acid is an organic compound with the molecular formula C3H4Br2O2. It is a colorless to white crystalline solid with a distinct, pungent odor. This compound is known for its significant reactivity due to the presence of two bromine atoms attached to the propanoic acid backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3-Dibromopropanoic acid can be synthesized through several methods:
Bromination of Propanoic Acid: One common method involves the bromination of propanoic acid using bromine in the presence of a catalyst such as phosphorus tribromide.
Hydrolysis of 3,3-Dibromopropionyl Chloride: Another method involves the hydrolysis of 3,3-dibromopropionyl chloride in the presence of water or a dilute acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where propanoic acid is treated with bromine in the presence of a catalyst. The reaction is carefully monitored to ensure high yield and purity of the final product .
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of 3-bromopropanoic acid or propanoic acid.
Substitution: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Aplicaciones Científicas De Investigación
3,3-Dibromopropanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3-dibromopropanoic acid involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
3,3-Dibromopropanoic acid can be compared with other similar compounds such as:
2,3-Dibromopropanoic Acid: Similar in structure but with bromine atoms on different carbon atoms, leading to different reactivity and applications.
3-Bromopropanoic Acid: Contains only one bromine atom, resulting in different chemical properties and uses.
Uniqueness: The presence of two bromine atoms in this compound makes it highly reactive and versatile in various chemical reactions, distinguishing it from its analogs .
Propiedades
Número CAS |
5469-80-7 |
|---|---|
Fórmula molecular |
C3H4Br2O2 |
Peso molecular |
231.87 g/mol |
Nombre IUPAC |
3,3-dibromopropanoic acid |
InChI |
InChI=1S/C3H4Br2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7) |
Clave InChI |
NFWAKSARCKVZTF-UHFFFAOYSA-N |
SMILES canónico |
C(C(Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


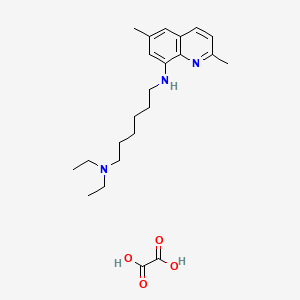
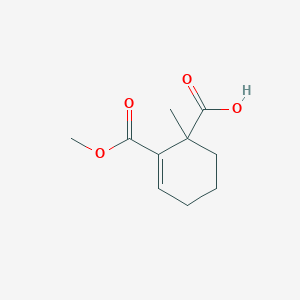
![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)
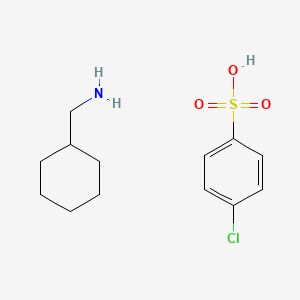
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)

![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
